Selectivity for ATAD2 over BAZ2A Bromodomains Exceeds 600-Fold in Cellular Chemoproteomic Assays
1-(5-Bromo-3-methylpyridin-2-yl)azepane exhibits a binding affinity (Kd) of 158 nM for the ATAD2 bromodomain in a cellular context (human HUT78 cells). Crucially, the same chemoproteomic assay shows it is inactive against the structurally related BAZ2A bromodomain, with a Kd reported as less than 100,000 nM [1]. This is in stark contrast to a typical pan-BET inhibitor like I-BET762, which shows no activity at ATAD2 or BAZ2B, highlighting a distinct selectivity fingerprint [2].
| Evidence Dimension | Binding Affinity (Kd) and Bromodomain Selectivity |
|---|---|
| Target Compound Data | ATAD2 Kd = 158 nM; BAZ2A Kd > 100,000 nM |
| Comparator Or Baseline | I-BET762 (pan-BET inhibitor): No activity at ATAD2, BAZ2B, SP140, CREBBP, PCAF |
| Quantified Difference | Target compound is selective for ATAD2 (Kd 158 nM) over BAZ2A (>100,000 nM), a >633-fold difference. Comparator I-BET762 is inactive against both. |
| Conditions | Mass spectrometry based bromosphere chemoproteomic assay in human HUT78 cells, incubated for 45 mins. |
Why This Matters
This selectivity profile is essential for researchers developing chemical probes for ATAD2, a target implicated in cancer, as it mitigates off-target effects seen with less selective scaffolds.
- [1] BindingDB. (n.d.). BDBM50098250 (CHEMBL3590389): Binding affinity to ATAD2 and BAZ2A in human HUT78 cells by mass spectrometry based bromosphere chemoproteomic assay. View Source
- [2] Mirguet, O., et al. (2013). Discovery of I-BET762 (GSK525762), a small molecule inhibitor of the BET family of bromodomains. Journal of Medicinal Chemistry, 56(19), 7501-7515. View Source
